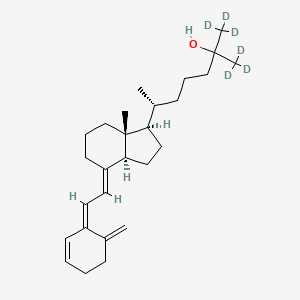

3-Dehydroxy-3-ene-25-ol Vitamin D3-d6

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H42O |

|---|---|

Molecular Weight |

388.7 g/mol |

IUPAC Name |

(6R)-6-[(1R,3aS,4E,7aR)-7a-methyl-4-[(2Z)-2-(6-methylidenecyclohex-2-en-1-ylidene)ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1,1,1-trideuterio-2-(trideuteriomethyl)heptan-2-ol |

InChI |

InChI=1S/C27H42O/c1-20-10-6-7-12-22(20)14-15-23-13-9-19-27(5)24(16-17-25(23)27)21(2)11-8-18-26(3,4)28/h7,12,14-15,21,24-25,28H,1,6,8-11,13,16-19H2,2-5H3/b22-14-,23-15+/t21-,24-,25+,27-/m1/s1/i3D3,4D3 |

InChI Key |

ZLBQPHBBQMXNSX-CMJAQXDISA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C=CCCC3=C)C)(C([2H])([2H])[2H])O |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3C=CCCC3=C)C |

Origin of Product |

United States |

Advanced Analytical and Bioanalytical Methodologies for 3 Dehydroxy 3 Ene 25 Ol Vitamin D3 D6

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Characterization

While LC-MS/MS is the primary tool for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the structural elucidation of molecules and for confirming the exact location of isotopic labels. For a deuterated internal standard, NMR provides the definitive proof of its structure and the position of the deuterium (B1214612) atoms, which is critical for its validation as a standard.

A more common and indirect method is to compare the ¹H NMR spectrum of the deuterated standard with that of its non-deuterated analog. In the ¹H spectrum of the deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will disappear or be significantly reduced in intensity. This loss of signal provides unambiguous evidence of the site of deuteration. For example, if a 25-hydroxyvitamin D3-d6 standard is labeled at the C26 and C27 methyl positions, the characteristic singlet or doublet signal for these protons in the ¹H spectrum will be absent. Advanced two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the structural integrity and the precise location of the isotopic labels by mapping the connectivity between protons and carbons in the molecule.

Conformational Analysis of 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6

The biological activity of vitamin D analogs is intrinsically linked to their three-dimensional shape, which dictates their ability to bind to the vitamin D receptor (VDR). The conformational analysis of this compound, while not extensively documented for this specific molecule, can be inferred from studies on similar vitamin D derivatives. nih.gov The structure of vitamin D is characterized by a flexible A-ring and a more rigid CD-ring side chain. The presence of the "-3-ene" modification in this compound signifies a double bond involving the third carbon, which significantly alters the conformation of the A-ring compared to native vitamin D3.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. However, vitamin D and its metabolites are not inherently volatile due to their high molecular weight and the presence of polar hydroxyl groups. Therefore, a critical step in their analysis by GC-MS is chemical derivatization, which increases their volatility. nih.gov A common method is trimethylsilyl (B98337) (TMS) derivatization, which blocks the active chemical groups. nih.gov

The application of GC-MS to vitamin D analysis has been a subject of investigation, with some historical concerns about thermal rearrangements of these compounds at the high temperatures used in the GC inlet and column. nih.govresearchgate.net Despite this, modern GC-MS/MS methods have been successfully developed. These methods often involve a workup procedure that includes saponification to release the vitamin from the sample matrix, extraction into an organic solvent, and then reaction with a derivatizing agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov

For the analysis of this compound and its potential volatile metabolites, a TMS-GC-MS method would be employed. The mass spectrometer detects the derivatized compound and its fragments, allowing for both identification and quantification. The use of a deuterated standard like this compound is advantageous as it co-elutes with the non-deuterated analyte but is distinguishable by its higher mass, enabling accurate quantification through isotope dilution. researchgate.net Studies have demonstrated that GC-MS/MS with TMS derivatization can achieve sensitivities comparable to liquid chromatography-mass spectrometry (LC-MS/MS) methods. nih.gov

Table 1: Representative GC-MS/MS Parameters for Vitamin D Metabolite Analysis

| Parameter | Setting | Reference |

| Gas Chromatograph | Trace Ultra GC | nih.gov |

| Mass Spectrometer | TSQ Triple Quadrupole MS | nih.gov |

| Column | HP-5MS (25 m, 0.2 mm id, 0.33 μm film thickness) | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Flow Rate | 0.7 mL/min | nih.gov |

| Oven Program | Initial 150°C (1 min), ramp 10°C/min to 200°C, ramp 20°C/min to 290°C (7 min) | nih.gov |

| Inlet Temperature | 280°C | nih.gov |

| Injection Mode | PTV splitless | nih.gov |

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | nih.gov |

Isotopic Ratio Mass Spectrometry (IRMS) for Metabolic Flux Analysis

Isotopic Ratio Mass Spectrometry (IRMS) is a specialized analytical technique used to measure the relative abundance of isotopes in a given sample. rsc.org This capability is particularly powerful for metabolic flux analysis, which aims to quantify the rates of metabolic pathways within a biological system. nih.gov By introducing a compound labeled with a stable isotope, such as this compound, into a biological system, researchers can trace the path of the deuterium atoms as the parent molecule is converted into various downstream metabolites. nih.gov

The core principle of isotope-assisted metabolic flux analysis (iMFA) involves supplying a labeled substrate and then measuring the isotopic enrichment in the resulting metabolic products. nih.gov The pattern of isotope incorporation provides detailed information about the activity of specific enzymatic reactions and pathways. nih.gov While LC-MS and GC-MS are the principal techniques used to measure the mass distribution of isotopologues (molecules that differ only in their isotopic composition), IRMS provides very precise measurements of isotope ratios. rsc.orgnih.gov

In the context of this compound, an IRMS study would involve administering the compound and then collecting biological samples over time. The metabolites would be isolated and analyzed to determine the ratio of deuterated to non-deuterated molecules. This data, when integrated into metabolic network models, can reveal the kinetics of vitamin D metabolism, including the rates of hydroxylation, epimerization, and catabolism. nih.govmdpi.com This approach is invaluable for understanding how vitamin D metabolism is altered in various physiological and pathological states.

Quality Control and Reference Material Development for Deuterated Vitamin D Analogs

The accuracy and reliability of measurements for vitamin D metabolites are paramount, especially in clinical diagnostics and nutritional assessment. This necessitates the development and use of high-quality reference materials. Deuterated vitamin D analogs, including this compound, are synthesized to serve as ideal internal standards for isotope dilution mass spectrometry, which is considered the gold standard for vitamin D analysis. mdpi.comnih.govresearchgate.net

Organizations like the National Institute of Standards and Technology (NIST) have been instrumental in developing Standard Reference Materials (SRMs) for vitamin D metabolites in human serum. nih.govnih.govnih.gov These SRMs consist of serum pools with accurately determined concentrations of key metabolites like 25-hydroxyvitamin D2, 25-hydroxyvitamin D3, and 3-epi-25-hydroxyvitamin D3. nih.govnih.gov The value assignment for these materials is achieved through rigorous analytical campaigns involving multiple, independent, high-accuracy methods, often performed at different expert laboratories. nih.govnih.gov

The development of a certified reference material (CRM) for a specific deuterated analog like this compound would involve:

Synthesis and Purification: Large-scale chemical synthesis followed by purification to achieve a very high degree of chemical and isotopic purity. nist.gov

Purity Assessment: Comprehensive characterization using techniques like liquid chromatography with UV detection (LC-UV), thermogravimetric analysis (TGA), and Karl Fischer titration to determine the exact purity of the material. nist.gov

Certification: An inter-laboratory comparison study to assign a certified value for its concentration or isotopic enrichment, ensuring traceability to higher-order standards. nih.gov

Stability Studies: Evaluation of the material's stability under various storage conditions to define its shelf-life.

The availability of such well-characterized deuterated vitamin D analogs is crucial for analytical laboratories to ensure the accuracy, precision, and comparability of their measurement results. nih.govnist.govnist.gov

Table 2: Summary of Analytical Methodologies for Vitamin D Metabolites

| Methodology | Application | Key Feature | Reference |

| Molecular Mechanics | Conformational Analysis | Predicts 3D structure and VDR affinity. | nih.gov |

| GC-MS/MS with TMS Derivatization | Quantification of volatile metabolites | High sensitivity and specificity for derivatized, volatile compounds. | nih.govnih.gov |

| Isotope Ratio Mass Spectrometry (IRMS) | Metabolic Flux Analysis | Precisely measures isotope ratios to trace metabolic pathways. | rsc.org |

| Isotope Dilution Mass Spectrometry | "Gold Standard" Quantification | Uses deuterated internal standards for high accuracy and precision. | mdpi.comnih.govnist.gov |

| Standard Reference Material (SRM) Development | Quality Assurance & Standardization | Provides an accuracy base for clinical and research laboratories. | nih.govnih.govnih.gov |

Enzymology and Metabolic Pathways of 3 Dehydroxy 3 Ene 25 Ol Vitamin D3 D6 in Preclinical Systems

Identification of Enzymes Involved in Biotransformation of Modified Vitamin D Analogs

The metabolism of vitamin D and its analogs is predominantly carried out by a series of enzymes, primarily from the cytochrome P450 superfamily, followed by conjugation enzymes. nih.govmdpi.com The specific structural modifications of an analog determine its recognition and processing by these enzymes. nih.govnih.gov

Cytochrome P450 (CYP) enzymes are critical for both the activation and inactivation of vitamin D. nih.gov The principal enzymes in this pathway are CYP2R1, CYP27A1, CYP27B1 (1α-hydroxylase), and CYP24A1 (24-hydroxylase).

Since 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 already contains a 25-hydroxyl group, it would not be a substrate for the initial 25-hydroxylation step typically catalyzed by CYP2R1 and CYP27A1 in the liver. pnas.orgnih.govnih.gov These enzymes convert vitamin D3 into 25-hydroxyvitamin D3 (calcifediol). fitnessgenes.commdpi.comyoutube.com Therefore, the most significant P450-mediated interaction for this analog would be with the catabolic enzyme CYP24A1.

CYP24A1 is the key enzyme responsible for the degradation of 25-hydroxyvitamin D3 and the active hormone 1,25-dihydroxyvitamin D3. nih.govnih.govwikipedia.org This enzyme initiates a catabolic cascade primarily through hydroxylation at the C-24 or C-23 positions of the side chain. wikipedia.orgnih.govmdpi.com In humans, CYP24A1 can catalyze both pathways, leading ultimately to the formation of calcitroic acid or lactone derivatives, which are then excreted. wikipedia.orgnih.govnih.gov It is highly likely that this compound would be a substrate for CYP24A1, initiating its clearance. The modification on the A-ring (3-Dehydroxy-3-ene) could potentially alter the binding affinity and metabolic rate compared to the natural substrate, a phenomenon observed with other vitamin D analogs. mdpi.comacs.org

| Enzyme | Primary Function | Putative Role for this compound |

| CYP2R1 | Major hepatic 25-hydroxylase, converting Vitamin D3 to 25(OH)D3. pnas.orgfitnessgenes.comvitad.org | Not a direct metabolic enzyme for this analog, as the 25-hydroxyl group is already present. |

| CYP27A1 | Mitochondrial 25-hydroxylase and sterol 27-hydroxylase. nih.govnih.govsigmaaldrich.com | Unlikely to be a primary metabolizing enzyme for this pre-hydroxylated analog. |

| CYP24A1 | Primary catabolic enzyme for 25(OH)D3 and 1,25(OH)2D3 via 24- and 23-hydroxylation. wikipedia.orgnih.govmdpi.com | Expected to be the main P450 enzyme for catabolism, initiating hydroxylation on the side chain. |

This table outlines the established functions of key cytochrome P450 enzymes in vitamin D metabolism and their hypothesized interaction with this compound based on its structure.

Beyond the P450 system, vitamin D metabolites undergo Phase II conjugation reactions. nih.gov These reactions, catalyzed by enzymes such as sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), increase the water solubility of metabolites to facilitate their excretion. It is plausible that the 25-hydroxyl group of this compound could be a target for sulfation or glucuronidation in the liver. nih.gov

Another relevant non-P450 enzyme in vitamin D metabolism is the 3-epimerase, which interconverts the C-3 hydroxyl group of vitamin D metabolites. nih.gov However, given that this compound lacks a hydroxyl group at the C-3 position, it would not be a substrate for this particular enzyme.

Isotopic Tracing and Metabolic Flux Analysis using Deuterated Analogs

The incorporation of six deuterium (B1214612) atoms (-d6) into the 3-Dehydroxy-3-ene-25-ol Vitamin D3 structure makes it an ideal tool for metabolic studies using mass spectrometry. medchemexpress.com Deuterated standards are widely used for precise quantification in metabolic analysis, allowing researchers to track the fate of a compound through complex biological systems. medchemexpress.compubcompare.ainih.govmdpi.com

In vitro systems are essential for dissecting the specific roles of enzymes in metabolizing a novel compound. By incubating this compound with reconstituted recombinant enzymes (e.g., human CYP24A1) or with cellular models like liver microsomes or kidney cell cultures, researchers can precisely measure the formation of metabolites over time. acs.org

Using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the deuterated parent compound and its non-deuterated metabolites can be distinguished from endogenous vitamin D forms, allowing for accurate quantification. nih.gov This approach enables the determination of key enzymatic kinetic parameters, such as the Michaelis constant (Km) and the maximal reaction velocity (Vmax), which describe the enzyme's affinity for the analog and its metabolic efficiency.

| Parameter | Description | Hypothetical Finding for this compound |

| Substrate | This compound | Incubated with recombinant human CYP24A1. |

| Primary Metabolite | 24-hydroxy-3-dehydroxy-3-ene-25-ol Vitamin D3-d6 | Identified and quantified via LC-MS/MS. |

| Km (µM) | Substrate concentration at half-maximal velocity. | A higher Km compared to 25(OH)D3 would suggest lower binding affinity. |

| kcat (min⁻¹) | Turnover number, representing the maximum number of substrate molecules converted to product per enzyme active site per unit time. | A lower kcat would indicate slower metabolic processing. |

| **kcat/Km (µM⁻¹min⁻¹) ** | Catalytic efficiency. | A reduced ratio compared to the natural substrate would indicate greater resistance to catabolism. |

This table presents a hypothetical scenario for an in vitro kinetic analysis of this compound metabolism by CYP24A1, illustrating how data on metabolic turnover would be generated and interpreted.

Isotopically labeled analogs are invaluable for tracing the metabolic fate of a compound in whole organisms. Following administration of this compound to preclinical animal models (e.g., rodents), its distribution and biotransformation can be tracked.

Researchers would collect samples from key tissues involved in vitamin D metabolism, such as the liver and kidneys, as well as from plasma and extra-renal tissues where local metabolism may occur. nih.govnih.gov Analysis of these samples by LC-MS/MS would reveal the profile of deuterated metabolites, providing a clear picture of the primary catabolic pathways, the rate of clearance from circulation, and tissue-specific accumulation. Such studies have been performed with other labeled vitamin D compounds to successfully map their metabolic pathways in vivo. nih.gov

Subcellular Localization of Metabolic Enzymes and Compartmentalization of Pathways

The enzymes that metabolize vitamin D are specifically located within cellular compartments, which dictates the flow of metabolic pathways. nih.gov The key catabolic enzyme for a 25-hydroxylated analog, CYP24A1, is a mitochondrial monooxygenase. nih.govwikipedia.org This means that this compound would need to enter the cell and be transported to the mitochondria for degradation to begin.

In contrast, other enzymes like CYP2R1 are located in the endoplasmic reticulum. nih.gov Phase II conjugation enzymes are generally found in the cytosol or are also associated with the endoplasmic reticulum. This subcellular compartmentalization ensures a regulated sequence of metabolic events and prevents uncontrolled processing of vitamin D compounds. The journey of this compound through the cell would therefore involve transport across several membranes to reach the mitochondrial matrix where CYP24A1 resides.

Influence of Structural Modifications (e.g., 3-dehydroxylation, 3-ene) on Metabolic Stability and Enzyme Substrate Specificity

The metabolic fate of vitamin D compounds is largely dictated by their molecular structure, which governs their recognition and processing by key metabolic enzymes, primarily from the cytochrome P450 (CYP) family. The structural alterations in this compound—specifically the removal of the hydroxyl group at the C-3 position (3-dehydroxylation) and the introduction of a double bond to create a 3-ene structure—are designed to significantly influence its metabolic stability and interaction with these enzymes.

The canonical metabolic pathway for vitamin D3 involves hydroxylation at C-25 in the liver (by enzymes like CYP2R1) to form 25-hydroxyvitamin D3 (25(OH)D3), followed by hydroxylation at C-1α in the kidney (by CYP27B1) to yield the active hormone, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3). nih.govmedscape.com The primary enzyme responsible for the catabolism of both 25(OH)D3 and 1,25(OH)2D3 is CYP24A1, which initiates a cascade of side-chain oxidations that lead to inactive metabolites like calcitroic acid. nih.govnih.gov

The 3-hydroxyl group, while not directly involved in the primary hydroxylations at C-1 or C-25, plays a crucial role in molecular recognition. A natural modification that occurs is the isomerization of the 3-hydroxyl group from the α to the β orientation, a process known as 3-epimerization. nih.gov While this epimerization can reduce the biological activity of 1,25(OH)2D3 due to lower affinity for the vitamin D receptor (VDR), it does not prevent the action of metabolic enzymes like CYP27B1 or CYP24A1. nih.gov

The complete removal of the 3-hydroxyl group, as in this compound, fundamentally alters the A-ring of the molecule. This modification is expected to confer enhanced metabolic stability by making the compound a poor substrate for CYP24A1. The active site of CYP24A1 recognizes specific structural features of the vitamin D molecule, and the absence of the 3-hydroxyl group likely hinders proper binding and subsequent catabolism.

Furthermore, the introduction of the 3-ene feature creates a conjugated tetraene system within the secosteroid structure. This significantly alters the shape and electronic properties of the A-ring and the linker region of the molecule. Such a modification can impact how the analog fits into the binding pocket of metabolizing enzymes. Studies on other structurally modified vitamin D analogs have shown that changes in the side-chain or D-ring can lead to increased metabolic stability by altering the route of metabolism. nih.govresearchmap.jp It is hypothesized that the A-ring modifications of 3-dehydroxylation and the 3-ene structure similarly protect the molecule from rapid degradation by the established CYP24A1 pathway.

The deuterium labeling (d6) in this compound is a critical tool for studying these metabolic effects in preclinical systems. The heavier isotopes make the compound and its metabolites distinguishable by mass spectrometry from their endogenous, non-labeled counterparts, allowing for precise tracking of its metabolic fate and the quantification of its stability.

Table 1: Predicted Effects of Structural Modifications on Interactions with Key Metabolic Enzymes

| Structural Modification | Affected Enzyme(s) | Predicted Effect on Interaction | Consequence for Metabolic Stability |

| 3-Dehydroxylation | CYP24A1 | Reduced substrate recognition and binding affinity due to the absence of the key hydroxyl group on the A-ring. | Increased; resistance to the primary catabolic pathway. |

| 3-Ene Formation | CYP24A1, CYP27B1 | Altered molecular conformation and electronic structure, potentially hindering access to or proper orientation within the enzyme's active site. | Increased; reduced rate of overall metabolism. |

Investigation of Non-Canonical Metabolic Routes

Given that the structural modifications in this compound are intended to block the canonical CYP24A1 catabolic pathway, it becomes essential to investigate alternative, or non-canonical, metabolic routes that the compound might undergo. The study of vitamin D analogs has revealed that when the primary metabolic pathways are inhibited or are inefficient, other enzymes can process these molecules. nih.govnih.gov

CYP11A1-Mediated Metabolism: One significant non-canonical pathway involves the enzyme CYP11A1. nih.gov Traditionally known for its role in steroid hormone synthesis from cholesterol, CYP11A1 has been shown to metabolize vitamin D3 into a variety of products, including 20-hydroxyvitamin D3. This pathway operates independently of the classical activation sequence involving CYP27B1 and can generate novel, biologically active vitamin D derivatives. nih.gov It is plausible that a compound like this compound, which is resistant to CYP24A1, could be shunted towards metabolism by CYP11A1 or other similar enzymes.

Alternative Side-Chain Hydroxylation: Research on the vitamin D analog EB 1089 demonstrated that structural modifications can lead to metabolism via different side-chain hydroxylations. Instead of the typical C-24 hydroxylation, EB 1089 undergoes 26- and 26a-hydroxylation. nih.gov This finding highlights that the cellular machinery possesses alternative enzymes capable of modifying the vitamin D side chain when the primary route is disfavored. Investigating whether this compound is subject to similar alternative hydroxylations would be a key aspect of its preclinical evaluation.

Metabolism by Other Cytochrome P450 Enzymes: The human body has a wide array of CYP enzymes, many of which are involved in xenobiotic (drug) metabolism. CYP3A4, for instance, is a major drug-metabolizing enzyme in the liver and intestine that has also been shown to metabolize vitamin D compounds. mdpi.com The metabolic stability of any vitamin D analog must therefore be assessed against a broader panel of CYPs, as resistance to CYP24A1 could be offset by susceptibility to metabolism by enzymes like CYP3A4. In silico docking studies and in vitro experiments with human liver microsomes are common methods to predict and confirm such interactions. mdpi.com

The deuterated nature of this compound is particularly advantageous for exploring these non-canonical pathways. By administering the labeled compound in preclinical models, researchers can screen for and identify novel metabolites in plasma and tissues using mass spectrometry, thereby elucidating the alternative metabolic routes that may become significant when the canonical pathway is blocked.

Table 2: Potential Non-Canonical Metabolic Pathways for Modified Vitamin D Analogs

| Metabolic Pathway | Key Enzyme(s) | Potential Metabolites | Significance |

| Alternative A-Ring/Side-Chain Initiation | CYP11A1 | 20-hydroxy derivatives and other secosteroids. nih.gov | Generates novel vitamin D products with potentially unique biological activities. |

| Novel Side-Chain Oxidation | Unspecified CYPs | 26-hydroxy and 26a-hydroxy derivatives. nih.gov | Demonstrates metabolic plasticity and alternative routes of elimination or modification. |

| Xenobiotic Metabolism | CYP3A4 | Side-chain hydroxylated metabolites. mdpi.com | Represents a potential pathway for clearance, affecting the compound's overall half-life and bioavailability. |

Molecular Mechanisms of Interaction with Vitamin D Receptors Vdr and Associated Signaling Pathways in Preclinical Contexts

The biological effects of vitamin D compounds are initiated by their binding to the VDR, a ligand-activated transcription factor belonging to the nuclear receptor superfamily. proteopedia.orgnih.gov This interaction triggers a cascade of molecular events, including conformational changes in the receptor, heterodimerization with the retinoid X receptor (RXR), and ultimately, modulation of target gene expression. nih.govoup.com The specific structural features of a given vitamin D analog dictate the nature and efficacy of these interactions.

Ligand-Receptor Binding Dynamics and Affinity Studies

The binding affinity of vitamin D analogs for the VDR is typically quantified using competitive binding assays.

Radioligand Binding Assays (RBA): These assays are a classic method where a radiolabeled, high-affinity ligand (like [³H]-calcitriol) is incubated with the VDR. nih.govyoutube.com A test compound is added in increasing concentrations to compete for binding. The concentration of the test compound that displaces 50% of the radiolabeled ligand (the IC₅₀ value) is determined, providing a measure of its relative binding affinity. nih.govnih.gov

Fluorescence Polarization (FP) Assays: FP assays offer a non-radioactive alternative. bpsbioscience.com In this method, a fluorescently labeled VDR ligand (a tracer) is bound to the VDR, resulting in a high polarization value because the large complex tumbles slowly in solution. thermofisher.comnih.gov When a competing, unlabeled ligand binds to the VDR and displaces the tracer, the smaller, free-moving tracer tumbles more rapidly, causing a decrease in the polarization signal. nih.gov This change allows for the calculation of the competitor's IC₅₀. thermofisher.com

To illustrate the range of binding affinities among known vitamin D metabolites, the following table presents typical values for calcitriol (B1668218) and its precursor, which would serve as benchmarks for any analysis of a novel analog.

| Compound | Reported IC₅₀ (nM) | Relative Binding Affinity vs. Calcitriol | Assay Type |

|---|---|---|---|

| 1α,25-Dihydroxyvitamin D3 (Calcitriol) | ~2-4 | 100% | FP / RBA |

| 25-Hydroxyvitamin D3 | ~1000-2000 | ~0.1-0.2% | FP / RBA |

| Eldecalcitol (ED-71) | ~4.4 | ~82% | RBA |

Note: Data are representative values from literature thermofisher.comresearchgate.net and are for illustrative purposes. Specific values for 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 are not available.

The primary application for deuterated compounds like this compound in pharmacology is their use as internal standards for bioanalytical methods, due to their mass shift and co-elution with the non-deuterated analyte. medchemexpress.com However, deuteration can, in some cases, influence the thermodynamics and kinetics of molecular interactions. nih.gov This is known as the deuterium (B1214612) kinetic isotope effect (KIE), where the stronger carbon-deuterium bond compared to the carbon-hydrogen bond can slow down reactions where C-H bond cleavage is the rate-limiting step.

While direct C-H bond cleavage is not central to the initial non-covalent binding of a ligand to a receptor, deuteration can still have subtle effects on binding thermodynamics. acs.org These effects can arise from changes in van der Waals interactions, hydrogen bonding (if D replaces H in a hydroxyl or amine group), and the hydrophobic effect. Ligand binding can either slow down (canonical, type 1) or, less commonly, accelerate (non-canonical, type 2) amide hydrogen/deuterium exchange rates throughout a protein, indicating that ligand binding can be thermodynamically stabilizing or, in some contexts, destabilizing to certain protein conformations. acs.org Without experimental data, the precise thermodynamic impact of the d6 modification on VDR binding remains speculative.

| Parameter | Potential Impact of Deuteration | Rationale |

|---|---|---|

| Binding Affinity (K_d) | Likely minimal change | The d6 modification is on the side chain, which has fewer critical contacts with the VDR compared to the A-ring hydroxyls. |

| Association Rate (k_on) | Potentially slower | Increased mass and altered vibrational modes could slightly impede the optimal positioning of the ligand in the binding pocket. |

| Dissociation Rate (k_off) | Potentially slower | If deuteration enhances hydrophobic interactions within the pocket, it could lead to a longer residence time. |

| Thermodynamic Profile (ΔG, ΔH, ΔS) | Unpredictable without data | Subtle changes in enthalpy (ΔH) and entropy (ΔS) due to altered solvation and vibrational states could occur. nih.gov |

Note: This table presents hypothetical effects based on general biophysical principles. No specific experimental data for this compound are available.

VDR Activation and Transcriptional Regulation

VDR activation is a multi-step process that translates ligand binding into a biological response, namely the regulation of gene transcription. nih.gov This process is highly dependent on the ligand's ability to induce a specific, transcriptionally active conformation in the VDR.

Upon binding an agonist like calcitriol, the VDR's ligand-binding domain undergoes a significant conformational change. nih.govacs.org The most critical event is the repositioning of the C-terminal helix, known as helix 12 (H12) or the activation function-2 (AF-2) domain. acs.org This helix folds back over the ligand-binding pocket, creating a stable hydrophobic groove on the receptor's surface. nih.gov This agonist-induced conformation is essential for the subsequent steps of transcriptional activation. Given that the network of hydrogen bonds, particularly from the 1α- and 25-hydroxyl groups, triggers this conformational shift, a compound like this compound, which lacks the 3-hydroxyl group, is highly unlikely to induce this specific active conformation. nih.gov It would likely function as a very weak partial agonist or, more probably, an antagonist, failing to properly stabilize H12.

The agonist-induced conformational change of the VDR serves to modulate its interaction with coregulatory proteins. researchgate.net In its un-liganded or antagonist-bound state, the VDR is often associated with corepressor complexes (containing proteins like NCoR or SMRT), which silence gene expression. The surface created by the repositioning of H12 upon agonist binding facilitates the dissociation of these corepressors and promotes the high-affinity recruitment of coactivator complexes. nih.govmdpi.com These coactivators, such as members of the p160/SRC family, CBP/p300, and the Mediator complex (MED1), bridge the VDR with the general transcription machinery to initiate gene expression. nih.govnih.gov As this compound is not predicted to induce the correct active conformation, its ability to dismiss corepressors and recruit coactivators would be severely impaired, if not completely absent.

The VDR-RXR heterodimer recognizes and binds to specific DNA sequences in the promoter regions of target genes, known as Vitamin D Response Elements (VDREs). nih.gov While the VDR-RXR complex can bind to DNA without a ligand, the presence of an agonist like calcitriol dramatically enhances the stability and affinity of this interaction. nih.govresearchgate.net This stabilization is a direct consequence of the ligand-induced conformational change. The ultimate biological output is the modulation—either activation or repression—of hundreds of genes involved in calcium homeostasis, immune function, and cell proliferation. nih.govoup.commoonihc.com Because this compound is predicted to have very low VDR affinity and to be incapable of inducing the requisite active receptor conformation, it is not expected to be a significant modulator of VDRE-mediated gene expression in preclinical models.

Cross-Talk with Other Nuclear Receptors and Signaling Networks

The Vitamin D Receptor does not operate in isolation. Its signaling pathways exhibit significant cross-talk with other nuclear receptors and signaling networks, creating a complex regulatory web. The most prominent interaction is the heterodimerization of the VDR with the Retinoid X Receptor (RXR). nih.govnih.gov This VDR-RXR heterodimer is the functional unit that binds to Vitamin D Response Elements (VDREs) on the DNA to control gene transcription. nih.govnih.gov

The availability of RXR and its own ligands, such as 9-cis retinoic acid, can influence VDR-mediated gene regulation. For example, high levels of 9-cis retinoic acid can lead to the formation of RXR homodimers, potentially reducing the pool of RXR available to form heterodimers with VDR and thereby modulating vitamin D-stimulated gene expression. nih.gov

Furthermore, VDR signaling can intersect with other pathways, including those regulated by:

STAT1 (Signal Transducer and Activator of Transcription 1): VDR can modulate the cellular response to interferons through its interaction with STAT1. nih.gov

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): There is evidence of cross-talk between VDR and the NF-κB signaling pathway, which is crucial for immune responses and inflammation. mdpi.com

Wnt/β-catenin signaling: This pathway, essential for development and tissue homeostasis, has been shown to be modulated by vitamin D signaling.

This intricate cross-talk allows for a fine-tuning of cellular responses to various stimuli and highlights the pleiotropic effects of vitamin D.

Mechanisms of Cellular Uptake and Intracellular Trafficking

For vitamin D compounds to exert their effects, they must first enter the target cells. The primary circulating form of vitamin D, 25-hydroxyvitamin D (25(OH)D), to which this compound is structurally related, is transported in the bloodstream bound to the vitamin D-binding protein (DBP) and albumin. nih.govmedscape.com

The uptake of the DBP-bound 25(OH)D into cells is facilitated by a process of receptor-mediated endocytosis. mdpi.com Key proteins involved in this process are Megalin (also known as LRP2) and Cubilin, which act as cell surface receptors. mdpi.comnih.gov This complex is particularly important in the kidney for the internalization of 25(OH)D prior to its conversion to the active form, 1,25(OH)2D3. nih.gov

Once inside the cell, vitamin D metabolites are trafficked to different subcellular compartments to carry out their functions. For genomic actions, the vitamin D ligand binds to the VDR, which is predominantly located in the nucleus. nih.gov The liganded VDR-RXR heterodimer then binds to DNA to regulate gene transcription. nih.govnih.gov

For non-genomic actions, the trafficking is directed towards the plasma membrane or other intracellular sites where membrane-associated receptors and signaling molecules are located. nih.gov The presence of VDR in caveolae, specialized lipid raft domains of the plasma membrane, has been reported and is thought to be a platform for initiating rapid signaling cascades. nih.gov

Preclinical Research Models and Experimental Systems for Investigating 3 Dehydroxy 3 Ene 25 Ol Vitamin D3 D6

In Vitro Cellular Models

In vitro cellular models are fundamental in preclinical research, offering controlled environments to dissect the molecular mechanisms of action of vitamin D compounds. These systems allow for high-throughput screening and detailed analysis of cellular responses.

Immortalized cell lines that endogenously express the Vitamin D Receptor (VDR) or are engineered to do so are invaluable tools for studying the mechanistic details of vitamin D action. indigobiosciences.comnih.gov Cell lines such as the human myeloid leukemia cell line HL-60, the human breast cancer cell line MCF-7, and the human colon cancer cell line Caco-2 are frequently used. researchgate.netplos.org These cells allow researchers to investigate the effects of vitamin D compounds on cell proliferation, differentiation, and apoptosis. nih.govmdpi.com

For instance, studies with 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) in these cell lines have demonstrated its ability to arrest the cell cycle and induce differentiation. nih.govmdpi.com Mechanistic investigations often involve analyzing changes in the expression of VDR target genes, such as CYP24A1 (a gene involved in vitamin D catabolism) and p21 (a cell cycle inhibitor). mdpi.comnih.gov While no specific data exists for 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6, it would be hypothesized that its activity could be assessed by treating VDR-expressing cells and measuring similar endpoints.

Hypothetical Research Findings:

If this compound were to be tested, researchers would likely assess its ability to modulate the expression of known VDR target genes. Below is a hypothetical data table illustrating potential results in a VDR-expressing cell line.

| Treatment | VDR Expression (Fold Change) | CYP24A1 Expression (Fold Change) | p21 Expression (Fold Change) |

| Vehicle Control | 1.0 | 1.0 | 1.0 |

| 1,25(OH)2D3 (10 nM) | 2.5 | 50.0 | 4.0 |

| Hypothetical: this compound (10 nM) | 1.8 | 25.0 | 2.5 |

| Hypothetical: this compound (100 nM) | 2.2 | 40.0 | 3.5 |

| This table presents hypothetical data for illustrative purposes. |

Primary cell cultures, derived directly from tissues, and organotypic systems provide models that more closely mimic the in vivo environment compared to immortalized cell lines. nih.gov These systems retain many of the physiological characteristics of the original tissue, making them ideal for studying tissue-specific responses to vitamin D compounds. For example, primary human myoblasts have been used to demonstrate that 1,25(OH)2D3 can increase the expression of VDR and its target genes in human muscle. nih.gov Similarly, organotypic cultures of outer root sheath cells from hair follicles have been employed to evaluate the effects of vitamin D analogues on skin cell proliferation and differentiation. nih.gov

The use of these models would allow for the investigation of this compound in a more physiologically relevant context, revealing potential tissue-specific effects that might not be apparent in immortalized cell lines. For example, breast cancer organotypic cultures have been used to study the transcriptional effects of 1,25(OH)2D3. nih.gov

Hypothetical Research Findings:

An investigation of this compound in primary human keratinocytes could assess its impact on differentiation markers. A hypothetical outcome is presented below.

| Treatment | Keratin 1 Expression (Fold Change) | Involucrin Expression (Fold Change) |

| Vehicle Control | 1.0 | 1.0 |

| 1,25(OH)2D3 (10 nM) | 3.5 | 5.0 |

| Hypothetical: this compound (10 nM) | 2.0 | 3.0 |

| Hypothetical: this compound (100 nM) | 3.0 | 4.5 |

| This table presents hypothetical data for illustrative purposes. |

Reporter gene assays are a powerful tool for quantifying the ability of a compound to activate the VDR. caymanchem.com In these assays, cells are engineered to contain a reporter gene (such as luciferase) under the control of a Vitamin D Response Element (VDRE). When a compound binds to and activates the VDR, the VDR/RXR heterodimer binds to the VDRE, driving the expression of the reporter gene. The amount of light produced by the luciferase enzyme is then measured and is proportional to the level of VDR activation. caymanchem.comindigobiosciences.com

These assays are highly sensitive and are used for screening potential VDR agonists and antagonists. caymanchem.com Commercially available kits provide all the necessary components, including VDR-expressing reporter cells, to perform these assays. indigobiosciences.comcaymanchem.comindigobiosciences.com While no specific results are available for this compound, this system would be the primary method to determine if it is a VDR agonist and to quantify its potency relative to the natural ligand, 1,25(OH)2D3.

Hypothetical Research Findings:

A reporter gene assay could be used to determine the half-maximal effective concentration (EC50) of this compound for VDR activation.

| Compound | EC50 for VDR Activation (nM) |

| 1,25(OH)2D3 | 0.1 |

| Hypothetical: this compound | 5.0 |

| This table presents hypothetical data for illustrative purposes. |

Ex Vivo Tissue Explant Models for Metabolic and Functional Analysis

Ex vivo tissue explant models involve the culture of intact tissue fragments, preserving the three-dimensional architecture and cellular heterogeneity of the organ. nih.gov These models are particularly useful for studying the metabolism of vitamin D compounds and their functional consequences in a setting that bridges the gap between in vitro cell culture and in vivo animal models. For example, ex vivo cultures of human placenta and adrenal glands have been used to identify novel metabolic pathways for vitamin D3. nih.gov

Such a system could be used to investigate whether this compound is metabolized by key tissues involved in vitamin D homeostasis, such as the liver and kidney. An organ-on-a-chip platform mimicking the liver-kidney axis has been developed to study the metabolic activation of vitamin D3 in vitro. nih.gov This type of advanced model could provide insights into the biotransformation of this compound and the biological activity of its potential metabolites.

Hypothetical Research Findings:

An ex vivo liver tissue explant model could be used to study the metabolic profile of this compound over time.

| Time (hours) | Hypothetical: this compound Remaining (%) | Hypothetical: Metabolite A (%) | Hypothetical: Metabolite B (%) |

| 0 | 100 | 0 | 0 |

| 4 | 75 | 20 | 5 |

| 12 | 40 | 45 | 15 |

| 24 | 10 | 60 | 30 |

| This table presents hypothetical data for illustrative purposes. |

Genetically Modified Animal Models for Pathway Elucidation

Genetically modified animal models, particularly mice, have been instrumental in understanding the physiological roles of the VDR and other components of the vitamin D signaling pathway. indigobiosciences.com

VDR knockout (VDR-KO) mice, which lack a functional VDR, have been crucial in defining the VDR-dependent and -independent actions of vitamin D. nih.govnih.gov These mice exhibit a phenotype that includes rickets, alopecia, and altered immune responses, highlighting the critical role of the VDR in various physiological processes. nih.govindigobiosciences.com By administering a vitamin D compound to VDR-KO mice, researchers can determine if its effects are mediated through the VDR. If the compound has no effect in VDR-KO mice but does in wild-type mice, it indicates a VDR-dependent mechanism. nih.gov

Conversely, transgenic mice that overexpress the VDR in specific tissues can be used to study the consequences of enhanced VDR signaling in those tissues. While no studies have been conducted with this compound in these models, they represent a key step in the preclinical evaluation of any new vitamin D analogue.

Hypothetical Research Findings:

A study in VDR-KO mice could be designed to assess whether the effects of this compound on a specific biological parameter, such as serum calcium levels, are VDR-dependent.

| Mouse Strain | Treatment | Serum Calcium (mg/dL) |

| Wild-Type | Vehicle | 9.5 |

| Wild-Type | Hypothetical: this compound | 10.5 |

| VDR-KO | Vehicle | 7.0 |

| VDR-KO | Hypothetical: this compound | 7.1 |

| This table presents hypothetical data for illustrative purposes. |

Following a comprehensive search for scientific literature, it has been determined that there is no specific, publicly available research data for the compound “this compound” corresponding to the requested article sections. The search included queries targeting its use in enzyme-specific knockout models like CYP24A1-null mice, its application in in vivo tracer studies for biodistribution and pharmacokinetics, its role in metabolic research, and any assessments of its stability and half-life in preclinical organisms.

The absence of specific findings for "this compound" in peer-reviewed journals, scientific databases, and other scholarly resources prevents the creation of a factually accurate and detailed article as outlined. Generating content without verifiable sources would not meet the required standards of scientific accuracy and authority.

Therefore, the requested article focusing solely on "this compound" cannot be provided at this time.

Structure Activity Relationship Sar and Rational Design Principles Derived from 3 Dehydroxy 3 Ene 25 Ol Vitamin D3 D6 and Its Analogs

Influence of Deuteration on Biological Activity and Metabolic Profile

Deuterium (B1214612) labeling, the substitution of hydrogen with its heavier isotope deuterium, is a strategy increasingly used in medicinal chemistry to alter the metabolic profile of a drug. researchgate.net This modification can lead to a stronger chemical bond (C-D vs. C-H), which can slow down metabolic processes catalyzed by enzymes like cytochrome P450 (CYP). researchgate.net

Metabolic Stability : The primary impact of deuteration is the kinetic isotope effect, which can make the cleavage of C-D bonds slower than C-H bonds. This is particularly relevant for vitamin D analogs, as their deactivation is often initiated by enzymatic hydroxylation. nih.govresearchgate.net By strategically placing deuterium atoms at sites susceptible to metabolic attack, the rate of catabolism can be reduced, thereby prolonging the compound's half-life and biological activity. researchgate.net For research applications, deuterium-labeled vitamin D metabolites, including those with deuterated A-rings, serve as crucial internal standards for accurate quantification in biological samples using liquid chromatography-mass spectrometry (LC-MS/MS). nih.govnih.gov The synthesis of A-ring synthons with three deuterium atoms has been developed for the versatile creation of various labeled D3 metabolites. nih.gov

Biological Activity : While primarily a tool to enhance metabolic stability, deuteration does not typically alter the fundamental biological activity or the mechanism of action of the molecule. The deuterated analog is expected to bind to the VDR in a manner identical to its non-deuterated counterpart, as the isotopes are electronically similar. The enhanced biological effect, if observed, would likely stem from its increased metabolic resistance and sustained presence in target tissues.

Impact of A-Ring Modifications (e.g., 3-dehydroxylation, 3-ene) on VDR Binding and Selectivity

The A-ring of vitamin D is a critical component for VDR interaction. nih.govmdpi.com Modifications in this region can significantly affect binding affinity and the subsequent conformational changes in the receptor. nih.govresearchgate.net

3-Dehydroxylation : The hydroxyl groups on the A-ring, particularly at the 1α and 3 positions, are crucial for anchoring the ligand within the VDR's ligand-binding pocket (LBP) through a network of hydrogen bonds. nih.gov The 1α-hydroxyl group is considered essential for high-affinity binding and transcriptional activity. researchgate.netnih.gov The removal of the 3-hydroxyl group, as in 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6, would disrupt a key hydrogen bond, likely leading to a reduction in VDR binding affinity compared to 1α,25-dihydroxyvitamin D3. However, the retained 1α-hydroxyl can still maintain the primary anchor point.

The combination of these A-ring modifications can lead to analogs with altered VDR affinity and potentially different patterns of gene regulation, contributing to the development of more selective VDR modulators. nih.govresearchgate.net

Role of Side-Chain Stereochemistry and Functionality (e.g., 25-hydroxyl) in Ligand Efficiency

The aliphatic side chain of vitamin D plays a crucial role in stabilizing the active conformation of the VDR. nih.govresearchgate.net Its flexibility and functional groups are key determinants of ligand efficiency.

25-Hydroxyl Group : The 25-hydroxyl group is a primary determinant of VDR binding and agonist activity. nu.edu.kz It forms a critical hydrogen bond with histidine H397 in the VDR's ligand-binding pocket, which helps to correctly position the end of the side chain. nu.edu.kz This interaction is vital for stabilizing helix 12 (H12) of the VDR in the active, agonistic conformation, a prerequisite for the recruitment of coactivator proteins. nu.edu.kzresearchgate.net Even 25-hydroxyvitamin D3, which lacks the 1α-hydroxyl, can act as a VDR agonist, demonstrating the importance of the 25-hydroxyl in positioning the side chain and stabilizing the receptor's active state. nu.edu.kz

Side-Chain Stereochemistry : The stereochemistry of the side chain, particularly at C20, influences how it fits within the ligand-binding pocket. Analogs with the natural 20R-configuration often exhibit higher VDR binding affinity and biological potency compared to their 20-epi (20S) counterparts. nih.gov Modifications that increase the rigidity or alter the shape of the side chain can impact metabolic stability and interaction with the VDR. mdpi.comnih.gov For instance, an extended and rigidified side-chain can lead to longer-term biological effects. mdpi.com

| Modification | Key Amino Acid Interaction (VDR) | Consequence for VDR Activation |

| 1α-Hydroxyl | Ser237, Arg274 | Primary anchor for high-affinity binding |

| 25-Hydroxyl | His305, His397 | Stabilizes side-chain position, essential for H12 agonistic conformation nu.edu.kz |

| Side-Chain (general) | Multiple hydrophobic residues | Stabilizes the overall ligand-receptor complex |

Computational Chemistry and Molecular Dynamics Simulations for Ligand-VDR Interactions

Computational methods are invaluable tools for understanding the complex interactions between vitamin D analogs and the VDR at an atomic level. researchgate.netnih.gov These techniques allow for the rational design of new ligands with desired properties.

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a receptor. mdpi.com For vitamin D analogs, docking studies help visualize how modifications to the A-ring, C/D-rings, or side chain affect the fit within the VDR's ligand-binding pocket. nih.govresearchgate.net Docking results can explain differences in binding affinity among various analogs and guide the synthesis of novel compounds. rsc.org

Binding Free Energy Calculations : Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are used to estimate the binding free energy of a ligand-receptor complex. mdpi.com These calculations provide a more quantitative prediction of binding affinity than docking scores alone. nih.govmdpi.com For example, studies have used MM-PBSA to correlate calculated binding free energies of vitamin D analogs with their experimentally observed metabolic conversion rates, providing a predictive tool for metabolic stability. nih.gov

| Computational Method | Application for Vitamin D Analogs | Key Insights |

| Molecular Docking | Predicts ligand binding mode in VDR pocket mdpi.comrsc.org | Identifies key H-bonds and hydrophobic interactions; explains steric and electrostatic complementarity researchgate.net |

| MM-PBSA | Calculates binding free energy (ΔGbind) mdpi.com | Correlates computational affinity with experimental activity and metabolic stability nih.gov |

Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms over time, providing insights into the dynamic nature of the ligand-VDR complex. nih.govumu.se These simulations can reveal how different ligands, including agonists and antagonists, uniquely stabilize or destabilize specific regions of the VDR, particularly the crucial activation helix H12. researchgate.netacs.org The stability of H12 in its active conformation is directly linked to the ligand's ability to promote the recruitment of coactivator proteins, which is essential for initiating gene transcription. nih.govnih.gov

Co-regulator Recruitment : The ultimate function of a VDR agonist is to promote the formation of a surface on the VDR, known as Activation Function 2 (AF-2), that binds coactivator proteins. nih.gov MD simulations can predict how a ligand influences the VDR's surface conformation and its interaction with coactivator motifs (like the LxxLL motif). umu.senih.gov The pattern of co-regulator binding can be similar for different agonists, suggesting they mediate their biological functions through similar pathways. nih.gov

Strategies for Modulating Receptor Affinity and Metabolic Stability for Research Applications

The rational design of vitamin D analogs for research aims to create tools with specific properties, such as enhanced stability, increased affinity, or selective activity.

Modulating Metabolic Stability : A primary strategy to increase metabolic stability is to block the sites of enzymatic degradation by cytochrome P450 enzymes, particularly CYP24A1. nih.govresearchgate.net This can be achieved through:

Fluorination : Introducing fluorine atoms at or near positions susceptible to hydroxylation (e.g., C-24) can block metabolism.

Deuteration : As discussed, replacing hydrogen with deuterium at metabolic hotspots can slow down enzymatic reactions. researchgate.net

Structural Modification : Altering the side-chain structure to create steric hindrance can prevent the enzyme from accessing the metabolic site. nih.govresearchgate.net

Modulating Receptor Affinity : Enhancing VDR affinity often involves optimizing the interactions within the ligand-binding pocket. Strategies include:

A-Ring and Side-Chain Modifications : Introducing modifications that improve the network of hydrogen bonds and hydrophobic contacts can increase binding affinity. nih.govresearchgate.net

Conformational Locking : Synthesizing analogs with a more rigid structure that pre-organizes the molecule into the VDR-bound conformation can enhance affinity by reducing the entropic penalty of binding. mdpi.com

These strategies, guided by SAR and computational modeling, are essential for developing novel vitamin D analogs that can be used as research probes to dissect the complex signaling pathways of the VDR. nih.gov

Future Research Directions and Emerging Methodological Advances in Vitamin D Metabolite Science

Integration of Multi-Omics Approaches (e.g., Metabolomics, Proteomics, Transcriptomics)

The study of vitamin D is moving beyond the measurement of single metabolites to a more holistic, multi-omics approach. This integrated strategy combines metabolomics, proteomics, and transcriptomics to unravel the complex interactions between vitamin D, its metabolites, and various biological systems. youtube.com

Metabolomics: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantifying vitamin D metabolites. nih.gov The development of methods to measure a comprehensive panel of metabolites simultaneously, often referred to as vitamin D metabolomics, allows researchers to create detailed metabolic profiles. nih.gov These profiles can reveal shifts in metabolic pathways in response to vitamin D supplementation or in various disease states. The accuracy of these high-throughput analyses is critically dependent on the use of stable isotope-labeled internal standards. nih.gov Compounds like 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 are indispensable for correcting for variations in sample preparation and instrument response, ensuring that the quantitative data is reliable and reproducible. nih.gov

Proteomics and Transcriptomics: The influence of vitamin D extends to the expression of proteins and genes. nih.gov Transcriptomics, the study of the complete set of RNA transcripts, can identify genes that are up- or down-regulated by vitamin D. nih.gov Proteomics complements this by analyzing the corresponding changes in protein expression. When combined with metabolomics, a more complete picture emerges. For instance, an observed change in the level of a specific vitamin D metabolite can be correlated with alterations in the expression of metabolic enzymes (proteomics) and the genes that code for them (transcriptomics). Recent multi-omics studies in mice have demonstrated how vitamin D supplementation can modulate molecules involved in crucial signal transduction pathways in the brain. nih.govresearchgate.net The precise quantification of metabolites using deuterated standards in these studies is crucial for establishing robust correlations between the different omics layers.

Development of Advanced Biosensors and Imaging Probes for Vitamin D Metabolites (excluding human imaging)

While LC-MS/MS is a powerful tool, there is a growing interest in developing advanced biosensors for the rapid and sensitive detection of vitamin D metabolites in research settings. researchgate.net These technologies aim to provide real-time or near-real-time measurements, which could be invaluable for in vitro studies and in animal models.

Recent advancements include the development of electrochemical biosensors that utilize novel materials like MXenes functionalized with specific antibodies to detect vitamin D. advancedcarbonscouncil.org Another approach involves the use of a nanoluciferase-based vitamin D receptor ligand sensing system, which has shown promise in measuring vitamin D metabolites in biological samples. nih.gov While these technologies are still in development, their validation and calibration will likely rely on established methods like LC-MS/MS, where deuterated standards play a critical role in ensuring accuracy. As biosensor technology matures, the use of internal standards may be integrated to improve their reliability and precision for research applications.

Application of Artificial Intelligence and Machine Learning in Vitamin D Analog Discovery

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in endocrinology and nutrition research. mdpi.comnih.gov These computational approaches can analyze large and complex datasets to identify patterns and make predictions that are not readily apparent through traditional statistical methods.

Exploration of Novel Metabolic Enzymes and Undiscovered Vitamin D Metabolites

The classical vitamin D metabolic pathway is well-established, but recent research has revealed the existence of alternative, or non-canonical, pathways. nih.gov These pathways are initiated by enzymes such as CYP11A1 and can produce a variety of novel vitamin D and lumisterol (B196343) hydroxyderivatives. nih.gov More than 50 different vitamin D metabolites have been described, and many of them are still under investigation for their biological activity. mdpi.com

The discovery and characterization of these novel metabolites and the enzymes that produce them represent a significant frontier in vitamin D research. Identifying these often low-abundance compounds in complex biological matrices is a considerable analytical challenge. Advanced LC-MS/MS techniques are essential for this exploratory work. nih.gov The synthesis and use of deuterated analogs of these newly discovered metabolites will be crucial for developing quantitative assays to study their physiological roles and potential as biomarkers. nih.govmdpi.com

Enhancing Reproducibility and Standardization in Vitamin D Research through Deuterated Standards

A significant challenge in vitamin D research has been the variability in measurements between different laboratories and methods. mdpi.com Achieving reproducibility and standardization is paramount for comparing data across studies and establishing clear clinical guidelines. The use of deuterated internal standards in LC-MS/MS is a cornerstone of efforts to improve the accuracy and consistency of vitamin D metabolite quantification. nih.govnih.gov

This compound is a prime example of a stable isotope-labeled internal standard. clearsynth.com By introducing a known quantity of the deuterated compound into a sample at the beginning of the analytical process, it experiences the same processing and analysis conditions as the natural, non-labeled analyte. The ratio of the signal from the analyte to the signal from the deuterated standard allows for precise quantification, effectively correcting for any losses during sample extraction or variations in instrument sensitivity. nih.gov This isotope dilution method is considered the most reliable approach for accurate measurement and is fundamental to reference measurement procedures used to standardize vitamin D assays worldwide. nih.govmdpi.com

The availability of a range of deuterated vitamin D metabolites allows for the simultaneous and accurate quantification of multiple compounds in a single analysis, which is essential for the multi-omics approaches discussed earlier. nih.gov As research continues to uncover new metabolites, the synthesis of their corresponding deuterated analogs will be an ongoing necessity to support the continued advancement and standardization of vitamin D science.

Q & A

Q. What analytical methods are recommended for detecting and quantifying 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 in biological samples?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying deuterated vitamin D metabolites like 3-Dehydroxy-3-ene-25-ol Vitamin D3-d5. Key steps include:

- Derivatization : Use 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to enhance ionization efficiency .

- Internal Standards : Deuterated analogs (e.g., d6-25OHD3) correct for matrix effects and extraction variability .

- Chromatographic Separation : Optimize columns (e.g., C18) to resolve 3-epi-25OHD3 and other epimers, which can confound results .

- Validation : Follow FDA/USP guidelines for precision (<15% CV), accuracy (85–115%), and linearity (1–100 ng/mL) .

Q. How do deuterated internal standards improve the accuracy of vitamin D metabolite quantification?

Methodological Answer: Deuterated standards (e.g., d6-25OHD3) mitigate matrix effects and recovery inconsistencies during sample preparation. For example:

Q. What are the critical challenges in standardizing assays for vitamin D metabolites across laboratories?

Methodological Answer: Standardization issues arise from:

- Vitamin D Binding Protein (DBP) Variability : Immunoassays may over/underestimate 25OHD levels due to DBP polymorphisms, whereas LC-MS/MS bypasses this via physical separation .

- Epimer Interference : 3-epi-25OHD3 co-elutes with 25OHD3 in some methods, requiring orthogonal separation techniques (e.g., chiral columns) .

- Calibration Traceability : Use NIST-standardized reference materials (e.g., SRM 972a) to harmonize inter-lab results .

Advanced Research Questions

Q. How should researchers design tracer studies to investigate the pharmacokinetics of deuterated vitamin D3 metabolites?

Methodological Answer:

- Dose Selection : Administer physiologically relevant doses (e.g., 1000–5000 IU/day) to avoid supraphysiologic storage in adipose tissue, which skews clearance rates .

- Sampling Protocol : Collect serial blood samples over 14–28 days to capture biphasic clearance (rapid initial decline followed by slow release from fat) .

- Multi-compartment Modeling : Use non-linear regression to estimate hepatic 25-hydroxylation efficiency and tissue distribution .

Q. How can assay variability be addressed when comparing data from studies using different 25OHD measurement platforms?

Methodological Answer:

- Cross-Validation : Re-analyze a subset of samples using ID-LC-MS/MS (isotope dilution) to establish correction factors for immunoassay-based studies .

- DBP Adjustment : Measure DBP concentrations (e.g., via ELISA) and apply regression models to normalize 25OHD values in populations with high DBP variability (e.g., pregnancy, chronic inflammation) .

Q. What strategies resolve contradictions in data attributed to 3-epi-25OHD3 interference?

Methodological Answer:

Q. What advanced methodologies enable simultaneous quantification of multiple vitamin D metabolites in limited sample volumes?

Methodological Answer:

- Multi-analyte Panels : Use LC-MS/MS with dynamic multiple reaction monitoring (dMRM) to quantify 25OHD3, 24,25(OH)₂D3, and 1,25(OH)₂D3 in 50 µL of serum .

- Micro-extraction Techniques : Implement supported liquid extraction (SLE) or magnetic bead-based protocols to enhance recovery from low-volume samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.